Trisodium arsenite

Catalog No.
S1509472
CAS No.
13464-37-4
M.F
AsNa3O3
M. Wt
191.889 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trisodium arsenite

CAS Number

13464-37-4

Product Name

Trisodium arsenite

IUPAC Name

trisodium;arsorite

Molecular Formula

AsNa3O3

Molecular Weight

191.889 g/mol

InChI

InChI=1S/AsO3.3Na/c2-1(3)4;;;/q-3;3*+1

InChI Key

FJDHVPHQDPJCHK-UHFFFAOYSA-N

SMILES

[O-][As]([O-])[O-].[Na+].[Na+].[Na+]

Canonical SMILES

[O-][As]([O-])[O-].[Na+].[Na+].[Na+]

Herbicide Research:

Trisodium arsenite has a long history of use as a herbicide, dating back to the 19th century. However, due to its high toxicity and environmental concerns, its use in agriculture has been largely discontinued in most developed countries. Research efforts related to trisodium arsenite as a herbicide are primarily focused on understanding its mechanism of action in different plant species and developing strategies to mitigate its environmental impact. For example, studies have investigated the effect of trisodium arsenite on plant cell membranes and its potential to disrupt essential metabolic pathways [].

Wood Preservation Research:

Trisodium arsenite was once widely used as a wood preservative due to its effectiveness against fungal decay and insect infestation. However, similar to its use as a herbicide, concerns about its toxicity have led to a decline in its use for wood preservation. Current research related to trisodium arsenite in this area focuses on finding safer and more environmentally friendly alternatives for wood treatment while also exploring methods to remediate existing wood treated with trisodium arsenite [].

Medical Research:

Trisodium arsenite has been used in some historical medical treatments, but its use is not currently recommended due to its high toxicity. However, some ongoing research is investigating the potential use of trisodium arsenite in specific contexts, such as the treatment of certain types of leukemia. These studies are conducted with extreme caution and involve rigorous safety protocols due to the inherent risks associated with trisodium arsenite [].

Trisodium arsenite is an inorganic compound with the formula Na3AsO3\text{Na}_3\text{AsO}_3. It appears as a white or grayish-white powder and is highly soluble in water. This compound is primarily recognized for its toxicity and is classified as a probable human carcinogen due to its arsenic content. Trisodium arsenite is often encountered in the form of its dodecahydrate, Na3AsO312H2O\text{Na}_3\text{AsO}_3\cdot 12\text{H}_2\text{O}, which is utilized in various chemical applications and research settings .

, particularly involving oxidation and precipitation:

  • Oxidation to Arsenate: Trisodium arsenite can be oxidized to sodium arsenate in the presence of strong oxidizing agents:
    2Na3AsO3+O22Na3AsO4\text{2Na}_3\text{AsO}_3+\text{O}_2\rightarrow 2\text{Na}_3\text{AsO}_4
  • Precipitation Reactions: When mixed with silver ions, it forms a yellow precipitate of silver arsenite:
    3Ag++AsO33Ag3AsO3(s)3\text{Ag}^++\text{AsO}_3^{3-}\rightarrow \text{Ag}_3\text{AsO}_3(s)
  • Reaction with Hydrogen Sulfide: In acidic conditions, it reacts with hydrogen sulfide to form arsenic sulfide:
    2As3++3H2SAs2S3+6H+2\text{As}^{3+}+3\text{H}_2\text{S}\rightarrow \text{As}_2\text{S}_3+6\text{H}^+

These reactions illustrate its behavior as both a reducing agent and a source of arsenic ions in solution .

Trisodium arsenite exhibits significant biological activity, primarily due to its toxicity. It interacts with various biological molecules, particularly proteins containing thiol groups, leading to enzyme inhibition. The compound has been studied for its potential effects on cellular processes, including apoptosis and oxidative stress. In vivo studies indicate that exposure can result in various health issues, including carcinogenic effects, neurotoxicity, and disruption of metabolic pathways .

Trisodium arsenite can be synthesized through several methods:

  • Neutralization Reaction: The most common method involves neutralizing arsenous acid with sodium hydroxide:
    H3AsO3+3NaOHNa3AsO3+3H2O\text{H}_3\text{AsO}_3+3\text{NaOH}\rightarrow \text{Na}_3\text{AsO}_3+3\text{H}_2\text{O}
  • Direct Combination: It can also be produced by directly combining sodium oxide with arsenic trioxide under controlled conditions.

These methods yield trisodium arsenite in varying degrees of purity depending on the reagents used and the reaction conditions .

Trisodium arsenite has several applications across different fields:

  • Agriculture: Used as a herbicide and insecticide.
  • Chemical Industry: Serves as a reducing agent in various chemical syntheses.
  • Research: Employed in biological studies to investigate cellular mechanisms and as a reagent in analytical chemistry.

Due to its toxicity, its use is heavily regulated, particularly in agricultural applications .

Studies on the interactions of trisodium arsenite focus on its biochemical effects. Notably, it has been shown to induce oxidative stress by generating reactive oxygen species within cells. This property has implications for understanding its role in carcinogenesis. Additionally, research indicates that trisodium arsenite can modify protein structures by binding to thiol groups, impacting enzyme functionality and cellular signaling pathways .

Trisodium arsenite shares similarities with other arsenic-containing compounds but also exhibits unique properties:

CompoundFormulaKey Characteristics
Sodium ArsenateNa₃AsO₄More stable than trisodium arsenite; less toxic.
Arsenic TrioxideAs₂O₃A more potent form of arsenic; used in various reactions.
Dimethylarsinic Acid(CH₃)₂AsO₂HOrganic derivative; exhibits different biological activity.

Trisodium arsenite is distinct due to its specific oxidation state (+3) and its behavior as a reducing agent compared to other compounds like sodium arsenate, which exists predominantly in the +5 oxidation state .

This comprehensive overview highlights the significance of trisodium arsenite within both chemical and biological contexts while emphasizing its unique characteristics among similar compounds.

The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase pathway represents a critical mechanism through which trisodium arsenite orchestrates cellular stress responses and gene regulatory changes [4]. Arsenite exposure activates Extracellular Signal-Regulated Kinase in addition to p38 mitogen-activated protein kinase, albeit with distinct temporal kinetics [4]. While p38 functions as an early response kinase, Extracellular Signal-Regulated Kinase activation occurs with delayed kinetics at 2-4 hours following arsenite treatment [4].

The activation of Extracellular Signal-Regulated Kinase by arsenite is strongly enhanced by overexpression of p38 and mitogen-activated protein kinase kinase 6, but is blocked by dominant negative kinase versions of p38 and mitogen-activated protein kinase kinase 6 [4]. This arsenite-induced Extracellular Signal-Regulated Kinase activation is mediated by Ras, Raf, and MEK signaling components but appears to be independent of de novo protein synthesis [4]. The biphasic nature of Extracellular Signal-Regulated Kinase activation involves two distinct waves: an initial activation phase at 0.25-1 hour and a second sustained activation phase at 6-24 hours [17].

Recent investigations have demonstrated that knockdown of Extracellular Signal-Regulated Kinase leads to downregulation of the Extracellular Signal-Regulated Kinase/CCAAT Enhancer Binding Protein Beta signaling pathway [2]. This downregulation results in reduced arsenic-induced secretion of senescence-associated secretory phenotype components, as well as decreased expression of cycle-related proteins such as p53, p21, and p16 [2]. The Extracellular Signal-Regulated Kinase pathway also participates in arsenite-induced autophagy through regulation of microtubule-associated protein 1A/1B-light chain 3 and p62 protein levels [5] [12].

Extracellular Signal-Regulated Kinase Activation ParametersControl ConditionsArsenite Treatment
Activation Time (Early Phase)Baseline0.25-1 hour [17]
Activation Time (Late Phase)Baseline6-24 hours [17]
p38 DependencyNoYes [4]
Protein Synthesis RequirementVariableIndependent [4]

Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin Axis Modulation and Autophagic Flux

Trisodium arsenite exerts complex regulatory effects on the Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin signaling axis, which plays crucial roles in cellular survival, proliferation, and autophagy regulation [11]. Arsenite exposure has been demonstrated to activate Phosphoinositide 3-Kinase in human keratinocytes, as evidenced by increased Phosphoinositide 3-Kinase activity compared to medium control conditions [11]. This activation generates phosphatidylinositol-3,4,5-trisphosphate, a lipid second messenger essential for the translocation of Protein Kinase B to the plasma membrane where it undergoes phosphorylation and activation by phosphoinositide-dependent kinase-1 [11].

The activation of Protein Kinase B by arsenite has been confirmed through evaluation of its phosphorylation at threonine 308 and serine 473 residues in both human keratinocyte cell lines and normal human epidermal keratinocytes [11]. However, paradoxically, arsenite treatment also leads to reduced Protein Kinase B activity and decreased Bcl2 levels in certain cellular contexts, particularly in renal cells [5]. This reduction in Protein Kinase B activity occurs independently of phosphatase and tensin homolog regulation, as arsenite treatment reduces both phosphatase and tensin homolog and phospho-Protein Kinase B levels [5].

The Mechanistic Target of Rapamycin component of this pathway plays a critical role in regulating cellular fate following arsenite exposure [5]. Mechanistic Target of Rapamycin can function as either a pro-apoptotic or anti-apoptotic regulator, depending on cellular context [5]. The activation of S6K, a downstream target of Mechanistic Target of Rapamycin, inhibits the activity of pro-apoptotic factor BAD, thus reducing apoptosis [5]. Conversely, Mechanistic Target of Rapamycin can translocate to the nucleus to phosphorylate p53, enhancing the transcription of Bax and stimulating apoptotic pathways [5].

Regarding autophagic flux regulation, Mechanistic Target of Rapamycin activation phosphorylates ULK1 and inhibits autophagy initiation [5]. Mechanistic Target of Rapamycin also targets the vps34 protein complex to block autorhhagosome formation [5]. Long-term arsenite exposure has been shown to decrease autophagy through increased Mechanistic Target of Rapamycin signaling, mediated by Nuclear Factor Erythroid 2-Related Factor 2 upregulation via the Phosphoinositide 3-Kinase/Protein Kinase B pathway [16]. This upregulation of downstream Mechanistic Target of Rapamycin and Bcl2 contributes to autophagy dysfunction in transformed cells [16].

Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin Pathway ComponentsArsenite EffectsFunctional Consequences
Phosphoinositide 3-Kinase ActivityIncreased [11]Enhanced survival signaling
Protein Kinase B PhosphorylationContext-dependent [5] [11]Variable survival outcomes
Mechanistic Target of Rapamycin ActivityIncreased [16]Autophagy inhibition
Autophagic FluxDecreased [13] [16]Protein accumulation
Bcl2 ExpressionIncreased [16]Apoptosis resistance

Nuclear Factor Erythroid 2-Related Factor 2-Kelch ECH Associating Protein 1 Antioxidant Response Element Coordination

The Nuclear Factor Erythroid 2-Related Factor 2-Kelch ECH Associating Protein 1 pathway represents the primary cellular defense mechanism against oxidative and electrophilic stresses, and trisodium arsenite activates this pathway through distinct molecular mechanisms [6] [13]. Nuclear Factor Erythroid 2-Related Factor 2 activation by arsenic occurs through a mechanism that differs fundamentally from that of conventional chemopreventive compounds such as sulforaphane and tert-butylhydroquinone [6] [18].

Arsenite activates Nuclear Factor Erythroid 2-Related Factor 2 through enhanced protein stabilization by inhibiting Nuclear Factor Erythroid 2-Related Factor 2 ubiquitination and degradation [18]. However, the detailed mechanism of Nuclear Factor Erythroid 2-Related Factor 2 induction by arsenite differs significantly from that of other activators [18]. Arsenite markedly enhances the interaction between Kelch ECH Associating Protein 1 and Cul3, subunits of the E3 ubiquitin ligase for Nuclear Factor Erythroid 2-Related Factor 2, which leads to impaired dynamic assembly/disassembly of the E3 ubiquitin ligase and decreased ligase activity [18].

Critically, the induction of Nuclear Factor Erythroid 2-Related Factor 2 by arsenite is independent of the previously identified cysteine 151 residue in Kelch ECH Associating Protein 1 that is required for Nuclear Factor Erythroid 2-Related Factor 2 activation by conventional activators [18]. This independence suggests that arsenite does not interact directly with cysteine residues in Kelch ECH Associating Protein 1, but rather affects the cycles of assembly/disassembly of the Kelch ECH Associating Protein 1-Cul3 E3 ubiquitin ligase complex [18].

The mechanism underlying arsenite-mediated Nuclear Factor Erythroid 2-Related Factor 2 activation involves disruption of autophagic flux [13]. Arsenite deregulates the autophagic pathway through blockage of autophagic flux, resulting in accumulation of autophagosomes and sequestration of p62, Kelch ECH Associating Protein 1, and microtubule-associated protein 1A/1B-light chain 3 [13]. This leads to Nuclear Factor Erythroid 2-Related Factor 2 activation through a noncanonical, p62-dependent mechanism, resulting in chronic, sustained Nuclear Factor Erythroid 2-Related Factor 2 activation [13].

Nuclear Factor Erythroid 2-Related Factor 2 Activation MechanismsConventional ActivatorsArsenite
Kelch ECH Associating Protein 1 Cysteine 151 DependencyRequired [18]Independent [18]
Mechanism TypeDirect cysteine modification [18]Indirect E3 ligase disruption [18]
Activation DurationTransient [13]Sustained/chronic [13]
p62 InvolvementLimited [13]Essential [13]
Autophagic FluxNormal [13]Blocked [13]

Nuclear Factor Kappa B Inflammatory Pathway Crosstalk

The Nuclear Factor Kappa B pathway represents a critical inflammatory signaling cascade that is significantly modulated by trisodium arsenite exposure, with complex concentration-dependent and temporal effects [1] [7]. Arsenite affects Nuclear Factor Kappa B signaling through multiple mechanisms, including direct inhibition of I Kappa B Kinase activity and modulation of transcriptional responses [7] [19].

At the molecular level, arsenite potently inhibits Nuclear Factor Kappa B and I Kappa B Kinase activation by binding to cysteine 179 in the activation loop of the I Kappa B Kinase catalytic subunits, I Kappa B Kinase Alpha and I Kappa B Kinase Beta [7]. The affinity of I Kappa B Kinase Beta for trivalent arsenic has been verified through in vitro binding studies using arsenic-substituted fluorescein dye [7]. The addition of 1,2-dithiol antidotes or replacement of cysteine 179 with alanine residue abolishes dye binding to and arsenite inhibition of I Kappa B Kinase Beta [7].

The inhibitory effects of arsenite on Nuclear Factor Kappa B activation involve stabilization of I Kappa B Alpha and prevention of its phosphorylation and subsequent degradation [19]. Arsenite treatment blocks interleukin-1 beta-induced I Kappa B Kinase activity, reduces I Kappa B Alpha degradation, and decreases Nuclear Factor Kappa B DNA binding activity [19]. This stabilization of I Kappa B Alpha by arsenite occurs independently of the heat shock response and does not require oxygen radical formation or activation of mitogen-activated protein kinase signaling pathways [19].

However, the effects of arsenite on Nuclear Factor Kappa B are highly concentration-dependent [1] [14]. Low concentrations of arsenite (less than 10 micromolar) can actually activate Nuclear Factor Kappa B, while higher concentrations generally inhibit Nuclear Factor Kappa B activation [1]. At subcytotoxic concentrations (0.1-1.0 micromolar), arsenite induces oxidative stress leading to activation of Nuclear Factor Kappa B and activator protein-1 transcription factors [14]. The maximal activation of Nuclear Factor Kappa B by 1 micromolar arsenite occurs at 120 minutes and correlates with complete degradation of I Kappa B Alpha at 60 minutes [14].

The temporal dynamics of Nuclear Factor Kappa B activation by arsenite show that treatment with 1 micromolar arsenite is sufficient for maximal activation, with time kinetics studies revealing peak activation at 120 minutes [14]. This activation can be suppressed by antioxidants such as N-acetyl-L-cysteine or alpha-tocopherol, indicating the involvement of reactive oxygen species in the activation process [14].

Nuclear Factor Kappa B Pathway ModulationLow Concentration Arsenite (<10μM)High Concentration Arsenite (>10μM)
Nuclear Factor Kappa B ActivityActivated [1] [14]Inhibited [1] [7]
I Kappa B Alpha StatusDegraded [14]Stabilized [19]
I Kappa B Kinase ActivityEnhanced [14]Inhibited [7]
Temporal PatternPeak at 120 min [14]Sustained inhibition [7]
Reactive Oxygen Species DependencyRequired [14]Independent [19]

Other CAS

13464-37-4
14060-38-9

Wikipedia

Sodium orthoarsenite

Dates

Modify: 2024-02-18

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